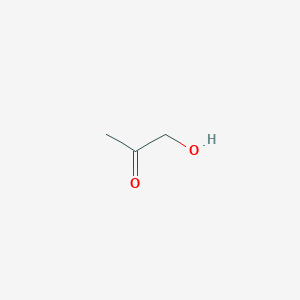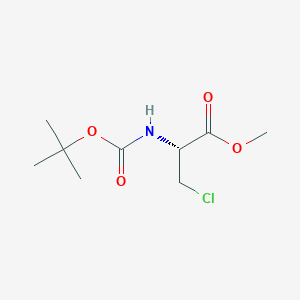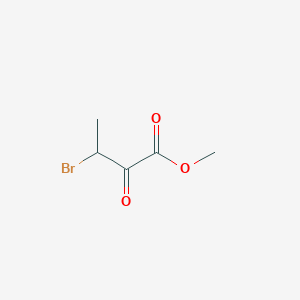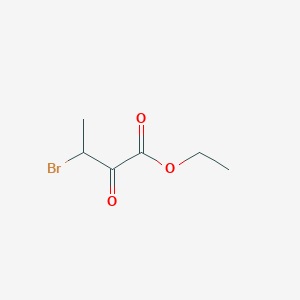
Hydroxyacetone
Vue d'ensemble
Description
Hydroxyacetone is a propanone that is acetone in which one of the methyl hydrogens is replaced by a hydroxy group. It has a role as a human metabolite, an Escherichia coli metabolite and a mouse metabolite. It is a member of propanones, a methyl ketone, a primary alcohol and a primary alpha-hydroxy ketone. It is functionally related to an acetone.
This compound is a natural product found in Durio zibethinus, Capsicum annuum, and other organisms with data available.
Applications De Recherche Scientifique
Astrobiological Research : Hydroxyacetone's low energy isomer and reduced barrier to methyl rotation lead to multiple rotamers, impacting astrobiological research. This characteristic was highlighted in a theoretical study by Jalbout, Contreras‐Torres, and Adamowicz (2008) in the International Journal of Quantum Chemistry (Jalbout, Contreras‐Torres, & Adamowicz, 2008).
Alkene Ozonolysis Studies : this compound serves as a stable end product from reactions of C3 Criegee intermediates, marking it as a stable indicator for transient intermediates in these studies. This application was explored by Taatjes et al. (2017) in The journal of physical chemistry. A (Taatjes et al., 2017).
Electrocatalytic Synthesis : As a glycerol-based platform, this compound can catalyze the electrocatalytic synthesis of compounds like acetone, 1,2-propanediol, and 2-propanol using various metals and electrolytes. This was demonstrated in a study by Sauter, Bergmann, and Schröder (2017) in ChemSusChem (Sauter, Bergmann, & Schröder, 2017).
Atmospheric Monitoring : this compound's new infrared bands reveal its planar conformation, suggesting potential applications in atmospheric monitoring. This was investigated by Lindenmaier et al. (2016) in The journal of physical chemistry. A (Lindenmaier et al., 2016).
Chemical Ionization Mass Spectrometry (CIMS) : CIMS enables the rapid, in situ detection and quantification of this compound and glycolaldehyde in the atmosphere, useful for monitoring biogenic volatile organic compound oxidation. This was explored by Clair et al. (2011) in Atmospheric Chemistry and Physics (Clair et al., 2011).
Renewable Production of Keto-Alcohols : this compound is produced effectively through the selective hydrogenolysis of cellulose using certain catalysts, expanding its use in renewable production of C3 and C4 keto-alcohols from agricultural waste. Wang et al. (2019) in ChemSusChem discussed this application (Wang et al., 2019).
Mécanisme D'action
Target of Action
Hydroxyacetone, also known as acetol, is an organic chemical with the formula CH3C(O)CH2OH . It is believed to function as a coenzyme, facilitating enzyme catalysis . Its involvement in synthesizing energy, amino acids, and other vital molecules is evident, alongside its role in the production and regulation of hormones like adrenaline and cortisol .
Mode of Action
The exact mechanism of action of this compound remains somewhat elusive . It is known to undergo rapid polymerization, including forming a hemiacetal cyclic dimer . Under alkaline conditions, it undergoes a rapid aldol condensation .
Biochemical Pathways
This compound can be produced by degradation of various sugars . In foods, it is formed by the Maillard reaction . It reacts further to form other compounds with various aromas . It is also formed through the coupling of CO and a C2-hydroxycarbonyl intermediate, such as a glycolaldehyde-like compound .
Pharmacokinetics
It is known that this compound is a colorless, distillable liquid , which suggests it could be readily absorbed and distributed in the body.
Result of Action
Its role as a coenzyme suggests it may facilitate various biochemical reactions, contributing to the synthesis of energy, amino acids, and other vital molecules .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, under alkaline conditions, this compound undergoes a rapid aldol condensation . Furthermore, in the presence of glycolaldehyde in a CO2-saturated solution, this compound is likely formed .
Analyse Biochimique
Biochemical Properties
Hydroxyacetone plays a role in various biochemical reactions. It is a component of the Mannich reaction, where amino acids catalyze the direct asymmetric aldol reactions . In the pharmaceutical field, this compound is used in the synthesis of imidazole compounds which are potent and orally active antihypertensive agents .
Cellular Effects
It is known that this compound can be produced by degradation of various sugars . This suggests that it may play a role in cellular metabolism, particularly in pathways involving sugar breakdown.
Molecular Mechanism
The formation pathways of this compound involve radical–radical recombination reactions and keto-enol tautomerization . This compound is likely formed through the coupling of CO and a C2-hydroxycarbonyl intermediate, such as a glycolaldehyde-like compound .
Temporal Effects in Laboratory Settings
This compound is known to undergo rapid polymerization, including forming a hemiacetal cyclic dimer . Under alkaline conditions, it undergoes a rapid aldol condensation . These reactions suggest that the effects of this compound can change over time in laboratory settings, depending on the conditions.
Metabolic Pathways
This compound is involved in various metabolic pathways. It can be produced commercially by dehydration of glycerol . It is also formed by the Maillard reaction in foods . These pathways suggest that this compound interacts with enzymes involved in sugar metabolism and food processing.
Propriétés
IUPAC Name |
1-hydroxypropan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6O2/c1-3(5)2-4/h4H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLSMFKSTNGKWQX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8051590 | |
| Record name | Hydroxyacetone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8051590 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
74.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid with a peculiar odor; [Merck Index] Clear light yellow liquid; [Aldrich MSDS], Liquid, Clear colourless to yellow liquid; Pungent, sweet-caramellic, somewhat choking etheral aroma | |
| Record name | Acetol | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/9704 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | Hydroxyacetone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0006961 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | Hydroxyacetone | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1923/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
145.00 to 146.00 °C. @ 760.00 mm Hg | |
| Record name | Hydroxyacetone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0006961 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
1.00E+06 mg/L @ 20 °C (exp), Soluble in water, Soluble (in ethanol) | |
| Record name | Hydroxyacetone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0006961 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | Hydroxyacetone | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1923/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
1.079-1.085 (20°) | |
| Record name | Hydroxyacetone | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1923/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Vapor Pressure |
2.95 [mmHg] | |
| Record name | Acetol | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/9704 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
116-09-6 | |
| Record name | Hydroxyacetone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=116-09-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Acetol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000116096 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hydroxyacetone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=102497 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Propanone, 1-hydroxy- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Hydroxyacetone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8051590 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Hydroxyacetone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.750 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ACETOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7I7YM0835W | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Hydroxyacetone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0006961 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
-17 °C | |
| Record name | Hydroxyacetone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0006961 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details










Synthesis routes and methods IV
Procedure details








Synthesis routes and methods V
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of Hydroxyacetone?
A1: this compound, also known as acetol, has the molecular formula C3H6O2 and a molecular weight of 74.08 g/mol. []
Q2: What are some key spectroscopic characteristics of this compound?
A2: this compound can be characterized using various spectroscopic techniques. Its mass spectrum shows characteristic fragmentation patterns, including the loss of a hydrogen atom and CHO from the ionized molecule. [] Infrared (IR) spectroscopy reveals specific vibrational modes associated with the hydroxyl and carbonyl functional groups. Additionally, nuclear magnetic resonance (NMR) spectroscopy can be employed to analyze the proton and carbon environments within the molecule. [, ]
Q3: Is this compound stable in aqueous solutions?
A3: this compound can undergo various reactions in aqueous solutions. For example, it can be oxidized by hydroxyl radicals (OH), yielding products like methylglyoxal, formic acid, and acetic acid. [, ] The reaction pathway and product distribution can be influenced by factors such as temperature, pH, and the presence of other reactive species. [, ]
Q4: Can this compound be used as a platform molecule for electrocatalytic processes?
A4: Yes, research suggests that this compound holds potential as a platform molecule for the electrocatalytic synthesis of various chemicals. For instance, using iron electrodes in a chloride electrolyte, this compound can be electrocatalytically hydrogenated to produce 1,2-propanediol with promising selectivity and reaction rates. [] Furthermore, copper and lead electrodes have shown efficacy in catalyzing the formation of acetone from this compound in chloride solutions. []
Q5: What is the role of this compound in the ketonization of biomass pyrolysis bio-oil?
A6: this compound, a component of biomass pyrolysis bio-oil, undergoes ketonization reactions in the presence of catalysts like mixed oxides of Fe, Ce, and Al. [] This process leads to the formation of acetone and other ketones like 2-butanone, 3-pentanone, and 2- and 3-hexanone. [] Understanding the ketonization pathways of this compound is crucial for optimizing the upgrading and stabilization of pyrolysis bio-oil, as it can contribute to the reduction of acidity and improve the fuel properties of the oil.
Q6: Have computational methods been used to study this compound?
A7: Yes, computational chemistry techniques, particularly density functional theory (DFT) calculations, have been employed to elucidate the thermal decomposition mechanism of this compound. [] These calculations provide insights into the energetics and pathways involved in the decomposition process, revealing the dominant reaction channels and the formation of various products like H2, CH4, H2O, and HCHO. [] Such computational studies are valuable for understanding the thermal behavior and reactivity of this compound.
Q7: How does the structure of this compound affect its reactivity?
A8: The structure of this compound, with its adjacent hydroxyl and carbonyl groups, significantly influences its chemical behavior. [] It can undergo keto-enol tautomerism, [] a crucial aspect affecting its reactivity in various chemical and biological processes. Moreover, the presence of the hydroxyl group allows for reactions like esterification [] and etherification, while the carbonyl group enables reactions like nucleophilic addition and aldol condensation. [, ]
Q8: How is this compound detected and quantified in atmospheric samples?
A9: Several analytical techniques are available for measuring this compound in air samples. One common method involves derivatization with 2,4-dinitrophenylhydrazine (DNPH) followed by analysis using high-performance liquid chromatography (HPLC). [, , ] Another approach utilizes chemical ionization mass spectrometry (CIMS), which offers high sensitivity and selectivity for detecting and quantifying this compound in complex mixtures. [, ]
Q9: What methods are used to quantify organosulfates, including this compound sulfate, in ambient aerosols?
A10: A sensitive and accurate method for quantifying organosulfates, including this compound sulfate, in ambient aerosols employs ultra-performance liquid chromatography (UPLC) coupled with negative electrospray ionization mass spectrometry (MS). [] The use of synthesized organosulfate standards aids in accurate quantification. [] This method, utilizing hydrophilic interaction liquid chromatography (HILIC), effectively separates and quantifies various organosulfates, providing valuable insights into secondary organic aerosol formation. []
Q10: What is the environmental fate of this compound?
A11: this compound is a volatile organic compound that can contribute to atmospheric chemistry. [, , ] It primarily undergoes photochemical degradation in the atmosphere, reacting with hydroxyl radicals (OH) produced from ozone photolysis. [, ] These reactions lead to the formation of various oxidation products, such as methylglyoxal, formaldehyde, and organic acids, which can contribute to aerosol formation and affect air quality. [, ]
Q11: What is known about the adsorption of this compound on ice surfaces?
A12: Studies utilizing flow-tube reactor measurements have investigated the adsorption behavior of this compound on pure ice surfaces within the temperature range of 213-253 K. [] The findings indicate that a significant fraction of this compound can adsorb onto ice, with the enthalpy of adsorption and monolayer capacity determined experimentally. [] These insights are crucial for understanding the partitioning of this compound between the gas phase and ice surfaces in atmospheric environments.
Q12: Are there any alternative compounds with similar properties to this compound?
A13: Several compounds exhibit structural similarities to this compound and share some of its chemical properties. Examples include dithis compound (DHA), 1,3-dithis compound, and 2-hydroxypropanal. [, , ] These compounds can serve as potential alternatives or substitutes for this compound in specific applications, depending on the desired properties and reactivity.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














